Styryloxazolone
Description
Historical Evolution of Oxazolone (B7731731) and Related Heterocycle Research
The exploration of oxazolone chemistry dates back to the late 19th century. In 1883, J. Plöchl reported the synthesis of an oxazolone through the condensation of benzaldehyde (B42025) with hippuric acid in the presence of acetic anhydride (B1165640). Current time information in Bangalore, IN. A decade later, in 1893, Friedrich Erlenmeyer correctly elucidated the structure of these compounds, which he termed "azlactones." This foundational work led to the establishment of the Erlenmeyer-Plöchl azlactone synthesis, a key reaction for preparing unsaturated oxazolones. wikipedia.orgjocpr.com
The chemistry of oxazolones remained a relatively niche area of study until the 1940s. During World War II, intense research into the structure of penicillin incorrectly postulated that it might contain an oxazolone ring. dokumen.pub While it was later confirmed that penicillin contains a β-lactam ring, the research spurred by this hypothesis significantly expanded the understanding of oxazolone reactivity and synthesis. This period laid the groundwork for the future exploration of various oxazolone derivatives, including styryloxazolones, and their potential applications.
| Year | Key Development | Researcher(s) | Significance |
| 1883 | First synthesis of an oxazolone derivative. | J. Plöchl | Demonstrated the condensation of an aldehyde with hippuric acid. Current time information in Bangalore, IN. |
| 1893 | Correct structural elucidation of oxazolones ("azlactones"). | F. Erlenmeyer | Established the correct chemical structure and the basis for the Erlenmeyer-Plöchl reaction. |
| 1940s | Intensified research due to the (incorrect) penicillin hypothesis. | Various Groups | Led to a deeper understanding of oxazolone chemistry and reactivity. dokumen.pub |
Structural Characteristics and Nomenclature within Oxazole (B20620) Chemical Space
Oxazolones, also known as azlactones, are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring. nih.gov The defining feature is a ketone group (C=O) at position 5. They can exist in several isomeric forms depending on the position of the double bonds. The most common and studied are the 5(4H)-oxazolones.
Styryloxazolone is a specific derivative of oxazolone. Its core structure is an oxazolone ring with a styryl group (a vinylbenzene moiety, -CH=CH-Ph) attached. Typically, this group is located at the 4-position of the oxazolone ring, creating a system of conjugation that influences the compound's chemical and physical properties. The formal name for the parent compound where the styryl group is unsubstituted and attached to the 4-position of a 2-phenyl-5-oxazolone is 4-(styryl)-2-phenyloxazol-5(4H)-one. The nomenclature can also arise from the starting materials; for instance, the cyclization of N-cinnamoylglycine results in a this compound. researchgate.net
The structure can exist as E/Z isomers due to the double bond in the styryl linker, which can significantly affect biological activity. nih.gov
| Feature | Description |
| Core Heterocycle | Oxazol-5(4H)-one (or 5(4H)-oxazolone) |
| Key Substituent | Styryl group (-CH=CH-C₆H₅) |
| Typical Position | C4 position of the oxazolone ring |
| Isomerism | Can exist as E (trans) and Z (cis) geometric isomers around the exocyclic double bond. nih.gov |
| Nomenclature | Often named as a substituted oxazolone, e.g., 4-styryl-2-phenyloxazol-5(4H)-one. |
Foundational Research and Early Discoveries Pertaining to this compound Derivatives
The foundational method for synthesizing this compound derivatives is the Erlenmeyer-Plöchl reaction. wikipedia.orgjocpr.com This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aromatic aldehyde in the presence of acetic anhydride and a weak base like sodium acetate (B1210297). jocpr.comacademeresearchjournals.org
To produce a this compound, one of two main variations of this foundational reaction is used:
The condensation of an N-acylglycine (e.g., hippuric acid) with cinnamaldehyde (B126680) or a substituted cinnamaldehyde.
The self-condensation and cyclization of N-cinnamoylglycine in the presence of a dehydrating agent like acetic anhydride. researchgate.net
This reaction produces an unsaturated azlactone, where the exocyclic double bond at the 4-position is part of the styryl moiety. These early synthetic methods were crucial as they provided a straightforward route to a variety of substituted styryloxazolones by simply changing the aldehyde or the N-acylglycine precursor. These compounds were initially recognized for their utility as intermediates in the synthesis of α-amino acids. wikipedia.org For example, the reduction and subsequent hydrolysis of a this compound derivative can yield the corresponding amino acid.
Current Research Landscape and Emerging Areas of Investigation for this compound
The contemporary research landscape for this compound derivatives has expanded significantly beyond their role as simple synthetic intermediates. These compounds are now being investigated for a range of specialized applications, primarily driven by their unique chemical reactivity and photophysical properties.
Synthetic Intermediates: Styryloxazolones continue to be valuable building blocks in organic synthesis. Their electrophilic and pronucleophilic sites allow them to participate in various chemical transformations, including cycloaddition reactions, to form more complex heterocyclic systems. nih.gov They serve as precursors for highly substituted amino acids and peptides.
Fluorescent Dyes and Biomedical Imaging: A significant emerging area of investigation is the use of this compound derivatives as fluorescent probes. Recently, a series of styrene (B11656) oxazolone dyes (SODs) have been developed that exhibit large Stokes shifts and near-infrared (NIR) emissions. semanticscholar.org These properties are highly desirable for fluorescence imaging in biomedical research as they minimize background interference and allow for deeper tissue penetration. semanticscholar.org For example, specific SOD derivatives have been engineered for applications such as brain neuroimaging and fluorescence-guided surgery. semanticscholar.org
Materials Science and Biological Activity: The styryl moiety, in conjunction with other heterocyclic systems, is a known pharmacophore. While research on this compound itself is specific, related styryl derivatives (e.g., styrylquinazolines, styrylchromones) are studied for a wide array of biological activities, including antimicrobial and anti-inflammatory properties. nih.govnih.gov This suggests a potential avenue for future investigation into the bioactivity of this compound scaffolds.
| Research Area | Focus | Example Application |
| Organic Synthesis | Use as versatile building blocks. | Synthesis of unnatural α-amino acids and complex heterocycles. nih.gov |
| Biomedical Imaging | Development of novel fluorescent dyes. | Near-infrared (NIR) imaging of tumors and brain neurons using Styrene Oxazolone Dyes (SODs). semanticscholar.org |
| Medicinal Chemistry | Exploration of potential biological activities. | The styryl motif is a component of various bioactive molecules, suggesting potential for drug discovery. nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
94271-08-6 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H13NO3/c1-2-17-10-12-14(16)18-13(15-12)9-8-11-6-4-3-5-7-11/h3-10H,2H2,1H3/b9-8+,12-10+ |
InChI Key |
AHMVMWDNUHCKQY-CDKJVOIVSA-N |
SMILES |
CCOC=C1C(=O)OC(=N1)C=CC2=CC=CC=C2 |
Isomeric SMILES |
CCO/C=C/1\C(=O)OC(=N1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCOC=C1C(=O)OC(=N1)C=CC2=CC=CC=C2 |
Synonyms |
2-styryl-4-ethoxymethylene-5-oxazolone styryl ox styryloxazolone |
Origin of Product |
United States |
Synthetic Methodologies for Styryloxazolone and Its Derivatives
Classical and Established Routes to the Styryloxazolone Core
The foundational methods for constructing styryloxazolones have been known for over a century and remain cornerstones of heterocyclic chemistry. These routes typically involve the formation of the oxazolone (B7731731) (or azlactone) ring from acyclic precursors or the modification of a pre-existing oxazolone ring.
One of the most direct methods for forming a this compound is through the cyclization of an appropriate N-acyl amino acid precursor. N-Cinnamoylglycine serves as a classic example. This process, often facilitated by a dehydrating agent like acetic anhydride (B1165640), involves an intramolecular condensation to form the 2-styryl-5(4H)-oxazolone. researchgate.net This reaction is a variant of the Erlenmeyer-Plöchl azlactone synthesis, which historically involves the condensation of an aromatic aldehyde with an N-acylglycine. modernscientificpress.com In this specific case, the cinnamoyl group already contains the required styryl moiety, simplifying the process to a single cyclization step. For instance, the condensation of cinnamoylglycine (B32772) with acetic anhydride and sodium acetate (B1210297) can produce 2-styryl-4-(α-hydroxyethylidene)-2-oxazolin-5-one, albeit in low yield. modernscientificpress.com
Table 1: Examples of Cyclization Reactions for this compound Synthesis
| Precursor | Reagents | Product | Reference |
|---|---|---|---|
| N-Cinnamoylglycine | Acetic Anhydride, Sodium Acetate | 2-styryl-4-(α-hydroxyethylidene)-2-oxazolin-5-one | modernscientificpress.com |
| N-Cinnamoylglycine | Not specified | This compound | researchgate.net |
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation. wikipedia.org It involves the reaction of a carbonyl compound with a molecule containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org In the context of this compound synthesis, a pre-formed 2-substituted oxazolone (which has an active methylene group at the C4 position) can be condensed with an aromatic aldehyde (like benzaldehyde) to introduce the styryl group at the C4 position. This yields a 4-arylidene-2-styryl-5(4H)-oxazolone.
The reaction is a modification of the aldol (B89426) condensation and typically proceeds through nucleophilic addition followed by dehydration to form the α,β-unsaturated product. wikipedia.org Various catalysts can be employed, including amines like piperidine (B6355638) or reagents like ammonium (B1175870) acetate. wikipedia.orgarkat-usa.org The Doebner modification uses pyridine (B92270) as a solvent, which can also promote decarboxylation if a carboxylic acid group is present. wikipedia.orgorganic-chemistry.org
Table 2: Knoevenagel-type Condensation for this compound Derivatives
| Oxazolone Precursor | Aldehyde | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Alkyl/Aryl-5-oxazolone | Aromatic Aldehyde | Weak base (e.g., piperidine, ammonium acetate) | 4-Arylidene-2-alkyl/aryl-5(4H)-oxazolone | wikipedia.org |
| 2-Methylquinazolin-4-one derivative | Aromatic Aldehyde | Glacial Acetic Acid, Reflux | Styryl-quinazolinone derivative | biomedpharmajournal.org |
This approach is a two-step strategy that first constructs the fundamental oxazolone (azlactone) ring and then introduces the styryl group. Azlactones are versatile heterocyclic compounds due to their multiple reactive sites. rsc.org The ring itself can be formed from N-acylglycines using reagents like acetic anhydride. modernscientificpress.com
Once the azlactone is formed, it can undergo various transformations. The introduction of the styryl moiety can be achieved through reactions at either the C2 or C4 position. For example, a 4-substituted oxazolone could be reacted with a cinnamoylating agent to install the styryl group at the C2-position's nitrogen-bound acyl group, followed by rearrangement, though this is less common. A more standard approach is the aforementioned Knoevenagel condensation at C4. wikipedia.org Alternatively, substrates of the (Z)-4-arylidene-2((E)-styryl)-5(4H)-oxazolone type can be synthesized, which already incorporate the styryl group at the C2 position. beilstein-journals.org These compounds serve as precursors for more complex molecules through reactions like photocycloaddition. beilstein-journals.org The azlactone ring's reactivity allows it to participate in nucleophilic additions and ring-opening reactions, making it a key intermediate in modern synthesis. rsc.orgacs.org
Condensation Reactions Involving Oxazolones (e.g., Knoevenagel-type Condensations)
Stereoselective Synthesis of this compound Derivatives
Modern synthetic chemistry places a high emphasis on controlling the three-dimensional arrangement of atoms in a molecule. For styryloxazolones, which can possess multiple chiral centers and geometric isomers, stereoselective synthesis is crucial for accessing specific, biologically active isomers.
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is often achieved using chiral catalysts or auxiliaries. While literature specifically detailing the enantioselective synthesis of simple styryloxazolones is specialized, general principles of asymmetric catalysis can be applied. For instance, catalytic asymmetric methods are widely used for producing chiral α-amino acids, which are structurally related to the opened form of azlactones. organic-chemistry.org
Strategies applicable to this compound derivatives include:
Catalytic Asymmetric Reduction: A prochiral ketone could be reduced to a chiral alcohol with high enantioselectivity using a chiral catalyst, which is then incorporated into the this compound structure. organic-chemistry.org
Asymmetric Conjugate Addition: A chiral catalyst could control the addition of a nucleophile to an α,β-unsaturated oxazolone system.
Kinetic Resolution: A racemic mixture of a chiral this compound derivative could be reacted with a chiral reagent or catalyst that selectively transforms one enantiomer, allowing the other to be isolated in high enantiomeric purity. scispace.com
Recent advances in organocatalysis have provided powerful tools for constructing enantioenriched heterocyclic compounds, including spirooxindoles, which share structural motifs with complex oxazolones. rsc.org These methods often use chiral amines, phosphoric acids, or bifunctional thioureas to achieve high levels of stereocontrol. rsc.org
When a molecule has multiple stereocenters, diastereoselective synthesis is used to control their relative configuration (e.g., syn vs. anti). This is critical in synthesizing complex natural products. nih.gov For this compound derivatives, diastereoselectivity can be controlled in several ways:
[3+2] Cycloaddition Reactions: The one-pot multicomponent [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile, such as a substituted oxazolone, can generate multiple contiguous stereocenters with high regio- and diastereoselectivity. mdpi.com
Substrate Control: The existing stereocenters in a starting material can direct the formation of new stereocenters. For example, the diastereoselective epoxidation of an enol dioxolane to form a spiroepoxide intermediate has been used to synthesize syn-dihydroxyketones with high selectivity. nih.gov
Mechanochemistry: A novel method using ball-milling conditions for the reaction between arylidene isoxazolones and enamino esters has been shown to afford spiroisoxazolones. Interestingly, the diastereoselectivity could be controlled to selectively generate either syn- or anti-isomers by varying the reaction conditions. rsc.org
Table 3: Overview of Stereoselective Synthetic Strategies
| Strategy | Method | Key Feature | Outcome | Reference |
|---|---|---|---|---|
| Enantioselective | Asymmetric Catalysis | Use of chiral catalysts (e.g., organocatalysts) | Production of a single enantiomer | rsc.org |
| Diastereoselective | [3+2] Cycloaddition | Reaction of azomethine ylides with oxazolones | Excellent control of relative stereochemistry | mdpi.com |
| Diastereoselective | Mechanochemistry | Ball-milling of arylidene isoxazolones | Controllable formation of syn- and anti-isomers | rsc.org |
| Diastereoselective | Indium Trichloride Mediated Cyclization | Cyclization of homoallyl alcohols with aldehydes | High diastereoselectivity in tetrahydropyran (B127337) synthesis | organic-chemistry.org |
Enantioselective Approaches
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. epa.gov This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. epa.govacs.org Key strategies include the use of safer solvents, catalytic reactions over stoichiometric ones, and designing processes with high atom economy. acs.org The ultimate goal is to develop sustainable synthetic routes that are both efficient and environmentally benign. alliedacademies.orgzenodo.org
Solvent-free synthesis has emerged as a significant green chemistry technique, as it eliminates the need for large quantities of volatile organic solvents, which are often toxic and contribute to pollution. zenodo.orgrsc.org These reactions can be facilitated by methods such as thermal heating or mechanochemistry (e.g., ball milling), which brings reactants into close contact to enable a reaction. zenodo.orgrsc.org
While traditional Erlenmeyer-Plöchl synthesis of azlactones often uses solvents like benzene (B151609) or toluene (B28343) with reagents such as acetic anhydride, modern approaches seek to eliminate these. biointerfaceresearch.com Research has demonstrated the feasibility of solvent-free and catalyst-free multicomponent reactions for synthesizing other heterocyclic compounds by simply heating the reactants. organic-chemistry.orgorientjchem.org For instance, a novel approach for synthesizing pyrazolyl chalcones and pyrazolines involves thermal solvent-free conditions, resulting in excellent yields. nih.gov This "grindstone chemistry" or solid-state synthesis avoids solvents entirely, aligning with the core tenets of green chemistry. orientjchem.org Such methodologies represent a promising avenue for the greener synthesis of styryloxazolones, reducing waste and avoiding the use of hazardous materials.
Catalysts are fundamental to green chemistry because they can lower the activation energy of reactions, allowing them to proceed under milder conditions, which reduces energy consumption. alliedacademies.org They also offer high selectivity, minimizing the formation of unwanted byproducts and thus reducing waste. alliedacademies.orgnih.gov The focus in sustainable synthesis is on developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, or catalysts that function in environmentally benign solvents like water. kuleuven.bersc.org
In the context of this compound synthesis, traditional methods often rely on stoichiometric amounts of dehydrating agents like acetic anhydride or acid catalysts such as polyphosphoric acid (PPA). biointerfaceresearch.com The development of sustainable alternatives is a key research goal. For related benzoxazole (B165842) structures, efficient syntheses have been achieved using reusable acid catalysts like samarium triflate in an aqueous medium. organic-chemistry.org Iron-catalyzed reactions using alcohols and air as a benign oxidant have also been developed for synthesizing related heterocycles. organic-chemistry.org Furthermore, biocatalysis, using enzymes, offers a highly sustainable option as enzymes are derived from renewable resources, are biodegradable, and operate under very mild conditions, often eliminating the need for protecting groups. acs.orgnih.gov The development of such catalytic systems for this compound synthesis would represent a significant advancement in sustainable chemical manufacturing.
Solvent-Free Reactions
Derivatization Strategies for Structural Modification
The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be targeted at the styryl portion of the molecule or the oxazolone ring itself.
The styryl moiety, specifically its terminal phenyl ring, is a common target for functionalization. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups. The reactivity and regioselectivity (ortho, meta, or para position) of these substitutions are influenced by the electron-donating or withdrawing nature of the oxazolone core.
A key challenge in aromatic synthesis is achieving selectivity for the ortho position, as the para position is often sterically more accessible and therefore favored. masterorganicchemistry.com To overcome this, a "blocking group" strategy can be employed. This involves first introducing a reversible group, such as a sulfonyl group (-SO₃H), which preferentially occupies the para position. masterorganicchemistry.com With the para position blocked, a subsequent electrophilic substitution reaction is directed to the ortho position. The blocking group can then be removed under acidic conditions, yielding the ortho-substituted product. masterorganicchemistry.com This strategy allows for the controlled synthesis of specific isomers. The introduction of electron-rich styryl groups has also been explored in related heterocyclic systems to tune the molecule's electronic and photophysical properties. nih.gov
The susceptibility of the oxazolone ring to nucleophilic attack and subsequent ring-opening is highly dependent on the electronic properties of substituents on both the C2-phenyl ring and the C4-styryl group. biointerfaceresearch.com The primary electrophilic centers for nucleophilic attack are the C5 carbonyl carbon and the C2 carbon of the C=N bond. chem-soc.si
Kinetic studies on the aminolysis (ring-opening by an amine) of (Z)-4-arylidene-2-phenyl-5(4H)-oxazolones have provided detailed insights into these effects. cdnsciencepub.com
Substituents on the Styryl Ring: The rate of the ring-opening reaction is sensitive to substituents on the phenyl ring of the styryl moiety. Electron-withdrawing groups (e.g., -NO₂, -Cl) increase the electrophilicity of the C5 carbonyl carbon, leading to a faster reaction rate. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decrease the reaction rate by reducing the electrophilicity of the reaction center. cdnsciencepub.comresearchgate.net
Substituents on the C2-Phenyl Ring: The electronic nature of substituents at the C2 position also modulates reactivity. An increase in the electron-donating character of the substituent on the C2-phenyl ring reduces the rate of the oxazolone ring-opening reaction. biointerfaceresearch.comresearchgate.net
These substituent effects can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). chem-soc.sicdnsciencepub.com Successful correlations confirm that electronic effects are efficiently transmitted through the extended π-electron system of the this compound molecule. chem-soc.si
Modification of the heteroatoms within the oxazolone ring provides another route to novel derivatives.
N-Substitution: Direct N-alkylation or N-arylation of the 5(4H)-oxazolone ring is synthetically challenging. However, N-substituted derivatives can be accessed through multi-step procedures. One common approach involves the ring-opening of the oxazolone to form an N-acyl-α-dehydroamino acid derivative, which can then be N-substituted before a final cyclization step to form the desired N-substituted lactam ring structure. clockss.orgorganic-chemistry.org Methodologies for synthesizing N-substituted heterocycles like succinimides or triazoles often involve the reaction of a primary amine with an anhydride or other activated precursor, a strategy that could be adapted for this compound analogs. mdpi.combeilstein-archives.org
O-Substitution: O-substitution typically refers to reactions at the exocyclic carbonyl oxygen at the C5 position. While less common than ring-opening reactions, this oxygen can theoretically be acylated or alkylated to form vinyl ester or vinyl ether derivatives, respectively. Such reactions would likely proceed via the enolate form of the oxazolone. The synthesis of O-substituted heterocycles is well-established for other systems and provides a potential, though less explored, route for derivatizing styryloxazolones.
Table of Mentioned Compounds
Reactivity and Reaction Mechanisms of Styryloxazolone
Electrophilic and Nucleophilic Behavior of the Oxazolone (B7731731) Ring System
The oxazolone ring, also known as an azlactone, exhibits dual reactivity, containing both electrophilic and nucleophilic centers. nih.govbiointerfaceresearch.com This dual nature is central to its synthetic utility.
Electrophilic Sites: The primary electrophilic sites are the carbonyl carbon (C-5) and the imine carbon (C-2). These carbons are susceptible to attack by nucleophiles. Nucleophilic attack commonly occurs at the C-5 carbonyl group, leading to the fission of the carbonyl-oxygen bond and ring-opening, which can yield α-amino acid derivatives. biointerfaceresearch.com The C-2 position can also be targeted by nucleophiles. biointerfaceresearch.com
Nucleophilic Sites: The oxazolone ring is considered pronucleophilic due to the acidity of the hydrogen atom at the C-4 position. nih.gov Deprotonation at this site by a base generates a resonance-stabilized enolate, which is a potent nucleophile. nih.gov This enolate character is fundamental to many of the condensation and cycloaddition reactions that oxazolones undergo. Furthermore, in some styryloxazolone derivatives, the arylidene ring can exhibit nucleophilic character, undergoing reactions like ortho-palladation through C-H bond activation. beilstein-journals.org
Table 1: Reactive Sites of the this compound Ring
| Site | Type | Description |
|---|---|---|
| C-5 Carbonyl Carbon | Electrophilic | Primary site for nucleophilic attack, often leading to ring cleavage. biointerfaceresearch.com |
| C-2 Imine Carbon | Electrophilic | A secondary site for nucleophilic attack. biointerfaceresearch.com |
| C-4 Methine Carbon | Pronucleophilic | The acidic proton at this position can be abstracted to form a nucleophilic enolate. nih.gov |
| Arylidene Ring | Nucleophilic | Can participate in reactions such as C-H activation at the ortho position. beilstein-journals.org |
Tautomeric Equilibria and Isomerization Processes
This compound derivatives can exist as different isomers through tautomerism of the oxazolone ring and cis-trans isomerization of the alkene bonds.
Oxazolones, like other carbonyl compounds, can undergo keto-enol tautomerism. The equilibrium typically lies heavily towards the keto form (the 5(4H)-oxazolone). nih.govpressbooks.pub The enol form, a 5-hydroxyoxazole, is an aromatic tautomer. This tautomerization requires a base to promote the deprotonation at C-4 and subsequent protonation on the carbonyl oxygen. nih.gov
The stability of the enol tautomer can be influenced by substituents at the C-2 and C-4 positions. nih.gov For instance, acyl and phenyl groups at these positions have been found to stabilize the enol form. nih.gov However, many oxazolone derivatives are stable primarily as the keto tautomer. Studies on related 5-hydroxyoxazole-4-carboxylic acid systems have shown them to be unstable, readily undergoing hydrolytic ring-opening, which suggests the keto form is generally more stable. nih.gov
The presence of the exocyclic C=C bond of the styryl group allows for cis-trans (or E-Z) isomerism. wikipedia.org In many synthetic procedures, 4-arylidene-2-styryl-5(4H)-oxazolones are prepared with a specific stereochemistry, often with the styryl group in the E (trans) configuration and the arylidene group in the Z configuration. beilstein-journals.orgamazonaws.com
Interconversion between these isomers is possible, particularly through photochemical means. csic.es Irradiation with light can provide the energy needed to overcome the rotational barrier of the double bond, leading to photoisomerization. csic.es For example, under certain photochemical reaction conditions, a (Z)-to-(E) isomerization step is considered mandatory to explain the formation of specific photoproducts, indicating that isomerization can be a key process competing with or preceding other photochemical transformations. csic.es
Table 2: Isomeric Forms of this compound
| Isomerism Type | Isomers | Description | Interconversion |
|---|---|---|---|
| Tautomerism | Keto (5(4H)-oxazolone) vs. Enol (5-hydroxyoxazole) | Equilibrium between non-aromatic keto form and aromatic enol form. The keto form is generally favored. nih.govpressbooks.pub | Base-catalyzed. nih.gov |
| Geometric Isomerism | E (trans) vs. Z (cis) | Relates to the spatial arrangement of substituents around the C=C double bonds of the styryl and arylidene moieties. beilstein-journals.orgwikipedia.org | Photochemical irradiation. csic.es |
Keto-Enol Tautomerism of the Oxazolone Ring
Hydrolytic Stability and Degradation Pathways
The oxazolone ring is generally sensitive to moisture, and this compound derivatives can undergo hydrolysis. nih.govajrconline.org The stability is influenced by environmental conditions and the specific substituents on the molecule.
The primary pathway for degradation is the hydrolytic cleavage of the oxazolone ring. This typically involves nucleophilic attack by water at the C-5 carbonyl, leading to the fission of the acyl-oxygen bond and ring-opening. biointerfaceresearch.com This process ultimately yields α-acylamino-β-arylacrylic acid derivatives. For example, the hydrolysis of 4-(4'-acetoxybenzylidine)-2-methyl-5-oxazolone was reported to yield 2-acetoxy-3-(p-hydroxyphenyl)-propenoic acid. ajrconline.org In some cases, hydrolysis can regenerate precursor molecules; for instance, a methylated this compound derivative was readily hydrolyzed back to hydroxyethylideneoxazolone. dokumen.pub
Derivatives such as 5-hydroxyoxazole-4-carboxylic acids have been shown to be particularly unstable towards hydrolytic ring-opening and subsequent decarboxylation. nih.gov
Table 3: Hydrolytic Degradation of this compound Derivatives
| Derivative Type | Condition | Degradation Pathway | Product Type |
|---|---|---|---|
| General this compound | Aqueous media | Ring-opening via nucleophilic attack at C-5. biointerfaceresearch.com | α-Acylamino-β-arylacrylic acids. ajrconline.org |
| 5-Hydroxyoxazole-4-carboxy | Aqueous media | Hydrolytic ring-opening and decarboxylation. nih.gov | β-carboxyester or further decomposition products. nih.gov |
Photochemical Transformations and Mechanisms
Styryloxazolones are photochemically active, primarily undergoing photoisomerization and [2+2] photocycloaddition reactions upon irradiation with light, often in the visible range (e.g., blue light at ~465 nm). beilstein-journals.orgacs.orgresearchgate.net
These reactions are frequently facilitated by a photosensitizer, such as Ru(bpy)₃₂, which acts as a triplet photocatalyst. acs.orgmdpi.com The mechanism involves the photosensitizer absorbing light to form an excited triplet state. This excited sensitizer (B1316253) then transfers its energy to the this compound molecule, promoting it to its own reactive triplet excited state. acs.org This triplet state has been characterized by laser flash photolysis as a diradical species, which is the key intermediate in the subsequent chemical transformations. acs.org
As mentioned in section 3.2.2, Z/E isomerization is a fundamental photochemical process for styryloxazolones. Upon photoexcitation, the rotation around the C=C double bonds becomes possible. This isomerization can be a standalone process or can occur in competition with or as a precursor to other photoreactions like cycloadditions. csic.es The formation of certain cyclobutane (B1203170) stereoisomers from the photocycloaddition of (Z)-4-aryliden-5(4H)-oxazolones can only be explained by invoking a Z-to-E isomerization step prior to the cycloaddition event. csic.es This highlights that the distribution of final products in the photolysis of styryloxazolones is often dictated by the dynamics of photoisomerization.
The primary photochemical transformation for many this compound derivatives is a [2+2] photocycloaddition. This reaction involves the coupling of the C=C bonds from two oxazolone molecules to form a cyclobutane ring, yielding diaminotruxillic or diaminotruxinic acid precursors. acs.orgresearchgate.net The reaction proceeds through the triplet diradical intermediate, which attacks a ground-state oxazolone molecule in a stepwise formation of the two new C-C bonds. csic.es The stereochemical outcome of the cycloaddition is highly selective and can be influenced by the initial geometry of the oxazolone and the reaction conditions. acs.org
Table 4: Photochemical Reactions of this compound
| Reaction | Conditions | Mechanism | Key Intermediates | Products |
|---|---|---|---|---|
| [2+2] Photocycloaddition | Blue light (~465 nm), Triplet photosensitizer (e.g., [Ru(bpy)₃]²⁺). acs.orgresearchgate.net | Energy transfer from excited sensitizer to oxazolone, followed by reaction of the excited oxazolone with a ground-state molecule. acs.org | Triplet diradical species (³(oxa*)-1). acs.orgmdpi.com | Cyclobutane-bis(oxazolone)s (Truxillic/Truxinic acid precursors). acs.orgresearchgate.net |
| Photoisomerization | UV or visible light. csic.es | Excitation to a state where C=C bond rotation is facile. | Excited singlet or triplet state. | E or Z isomers of the starting oxazolone. csic.es |
Photocyclization and Rearrangement Reactions
Photochemical reactions, which are initiated by the absorption of light, can induce significant structural changes in molecules like this compound. oa.mgmdpi.com These transformations, including photocyclization and rearrangements, proceed via electronically excited states and can lead to the formation of complex molecular architectures that are often difficult to access through thermal methods. researchgate.netscribd.com
Photochemical rearrangements can involve the reorganization of a molecule's atomic connectivity. nih.gov One common type is photoisomerization, where light absorption can convert one isomer into another, such as the cis-trans isomerization of a double bond. beilstein-journals.org For this compound, the styryl moiety's double bond could undergo such isomerization upon irradiation. More complex rearrangements, like the di-π-methane rearrangement observed in 1,4-dienes, convert acyclic systems into vinyl cyclopropanes through a defined mechanistic sequence. scribd.com While specific literature on the di-π-methane rearrangement of this compound itself is scarce, the underlying principles are relevant to its 1,4-diene-like styryl substructure.
Electrocyclization is another key photochemical process where a new sigma bond is formed between the termini of a conjugated π-system. oa.mg These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons and whether the reaction is photochemically or thermally induced. oa.mg For a this compound derivative, a 6π-electrocyclization could be envisioned, potentially leading to fused heterocyclic systems. Such reactions often proceed through intermediates like Dewar isomers, which can then rearrange to the final products. researchgate.netresearchgate.net The photochemical behavior of related heterocyclic systems, such as benzopyrazoles and pyridines, often involves these types of complex, multi-step pathways. researchgate.netresearchgate.net
Radical Reactions and Associated Mechanistic Insights
Radical reactions involve highly reactive intermediates with unpaired electrons and typically proceed through a chain reaction mechanism consisting of three phases: initiation, propagation, and termination. libretexts.orgleah4sci.comsavemyexams.com
Initiation: This step generates the initial radical species, often through the homolytic cleavage of a weak bond using heat or ultraviolet light. numberanalytics.commdpi.com Peroxides, with their fragile O-O bond, are common initiators. masterorganicchemistry.com
Propagation: A radical reacts with a stable molecule to form a product and a new radical, which continues the chain. libretexts.orgmdpi.com These steps are often rapid and self-sustaining.
Termination: The reaction concludes when two radical species combine to form a stable, non-radical product. libretexts.orgsavemyexams.com
For this compound, the styryl group's double bond is a prime target for radical addition. In the presence of a radical initiator, a radical species (R•) can add to the alkene. This addition is regioselective, preferentially occurring at the terminal carbon of the double bond to generate a more stable benzylic radical on the adjacent carbon. libretexts.org This principle is analogous to the well-understood anti-Markovnikov addition of HBr to alkenes in the presence of peroxides. masterorganicchemistry.comlibretexts.org
The general mechanism for a radical addition to the styryl moiety of this compound is as follows:
Initiation: A radical initiator (e.g., peroxide) decomposes under heat or light to form an initial radical.
Propagation Step 1: The initiator radical abstracts an atom (e.g., hydrogen from HBr) to generate the reactive radical (e.g., Br•).
Propagation Step 2: The bromine radical adds to the less substituted carbon of the styryl double bond, forming a stable benzylic radical intermediate. libretexts.org
Propagation Step 3: The benzylic radical abstracts a hydrogen atom from another molecule of HBr, yielding the final product and regenerating a bromine radical to continue the chain. libretexts.org
Radical cyclization reactions are also powerful tools for constructing ring systems. mdpi.com If a this compound derivative were designed with an appropriately placed second unsaturated bond, an intramolecular radical cyclization could be initiated, leading to complex polycyclic structures. beilstein-journals.org
Ring-Opening and Ring-Closing Reaction Pathways
The oxazolone ring is susceptible to various ring-opening and ring-closing transformations, enabling its conversion into other heterocyclic systems or acyclic precursors.
Ring-Opening Reactions: The oxazolone ring can be opened by nucleophiles. For instance, the reaction of related 2-oxazolines with benzyl (B1604629) halides in the presence of potassium tert-butoxide can lead to a ring-opening N-alkylation to produce 2-aminoethyl acetate (B1210297) derivatives. beilstein-journals.org In this process, the base not only promotes the reaction but also acts as an oxygen donor. beilstein-journals.org Similarly, ring-opening of other strained heterocycles like epoxides and aziridines with various nucleophiles is a well-established method for generating bifunctional molecules, such as β-amino alcohols. researchgate.netmdpi.com These reactions typically proceed via an SN2 mechanism. researchgate.netmdpi.com While specific studies on this compound are limited, these precedents suggest that its oxazolone core could be similarly manipulated.
Ring-Closing Metathesis (RCM): Ring-closing metathesis is a powerful reaction for synthesizing unsaturated rings, including those found in complex natural products. wikipedia.orgthieme-connect.de The reaction, typically catalyzed by ruthenium complexes like Grubbs catalysts, involves the intramolecular metathesis of a diene to form a cycloalkene and volatile ethylene. wikipedia.orgumicore.com The mechanism proceeds through a key metallacyclobutane intermediate. organic-chemistry.org
RCM is highly valued for its ability to form rings of various sizes (from 5 to over 30 members) and its tolerance of a wide range of functional groups, making it suitable for late-stage cyclizations in total synthesis. wikipedia.orgorganic-chemistry.org One could envision synthesizing this compound analogs by designing a precursor containing both the oxazolone core and a tethered diene moiety. Subsequent RCM would then construct a new carbocyclic or heterocyclic ring fused to or containing the this compound scaffold.
| Reaction Type | Catalyst/Reagent | Key Feature | Potential Application to this compound |
| Ring-Opening | Nucleophile (e.g., RO⁻, RNH₂) | Formation of acyclic bifunctional compounds. | Synthesis of functionalized amino acid derivatives. |
| Ring-Closing Metathesis | Grubbs Catalyst (Ru-based) | Formation of new unsaturated rings. | Synthesis of novel polycyclic this compound analogs. |
Palladium-Catalyzed Cross-Coupling and Other Transition Metal-Mediated Transformations
Transition metal catalysis, particularly using palladium, offers a robust platform for functionalizing the this compound scaffold. mdpi.commdpi.com Cross-coupling reactions like the Heck and Suzuki-Miyaura reactions are fundamental for forming new carbon-carbon bonds. masterorganicchemistry.com
Palladium-Catalyzed Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org This transformation is a primary method for synthesizing substituted olefins. beilstein-journals.org Given its structure, a this compound derivative could participate as the alkene component. The reaction of an aryl halide (Ar-X) with this compound would be expected to attach the aryl group to the terminal carbon of the styryl double bond. The general catalytic cycle involves:
Oxidative Addition: Pd(0) inserts into the Ar-X bond to form a Pd(II) complex.
Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by insertion into the Pd-Ar bond.
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, regenerating the double bond in a new position and forming a Pd-H species.
Reductive Elimination: The Pd-H species eliminates HX in the presence of a base, regenerating the Pd(0) catalyst.
Intramolecular Heck reactions are also powerful for constructing polycyclic systems, including spirooxindoles from tethered pyrroles. mdpi.comsioc-journal.cn
Palladium-Catalyzed Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organohalide. yonedalabs.comslideshare.net A this compound derivative bearing a halide (e.g., bromo or iodo) on its aryl ring would be an excellent substrate for this reaction. Coupling with various aryl or vinyl boronic acids could generate a diverse library of complex biaryl or styrenyl-substituted styryloxazolones. The catalytic cycle is similar to the Heck reaction but involves a transmetalation step instead of migratory insertion. yonedalabs.comslideshare.net
| Coupling Reaction | This compound Role | Coupling Partner | Catalyst System | Resulting Bond |
| Heck Reaction | Alkene | Aryl/Vinyl Halide | Pd(0) catalyst + Base | C(sp²) - C(sp²) |
| Suzuki-Miyaura | Organohalide | Organoboron Reagent | Pd(0) catalyst + Base | C(sp²) - C(sp²) |
The functional group tolerance and reliability of these palladium-catalyzed reactions make them indispensable tools for the late-stage functionalization and diversification of the this compound core structure in medicinal chemistry and materials science. mdpi.comresearchgate.net
Spectroscopic Characterization and Structural Elucidation Methodologies
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy is a powerful, non-destructive analytical method that probes the vibrational energy modes of a molecule. horiba.com By analyzing the interaction of a molecule with electromagnetic radiation, specific functional groups and conformational details can be identified. liverpool.ac.uk
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its covalent bonds. specac.comlibretexts.org Each type of bond (e.g., C=O, C=C, C-H) vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint". specac.com For styryloxazolone, IR spectroscopy is instrumental in identifying its key functional groups.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these would be the stretching vibration of the carbonyl group (C=O) within the oxazolone (B7731731) ring, which typically appears as a strong, sharp peak in the region of 1700-1800 cm⁻¹. specac.comgelest.com The exact position of this band can provide insights into the electronic environment of the carbonyl group. Additionally, the C=N stretching vibration of the oxazolone ring would be observed, usually in the 1620-1680 cm⁻¹ range.
The styryl moiety contributes its own set of characteristic peaks. The stretching vibrations of the aromatic C=C bonds are expected in the 1450-1600 cm⁻¹ region, while the C-H stretching vibrations of the aromatic ring and the vinyl group typically appear above 3000 cm⁻¹. gelest.com The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring, appearing in the 690-900 cm⁻¹ range, can help determine the substitution pattern on the phenyl group.
Expected Infrared Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretching | 1700 - 1800 | Strong |
| Imine (C=N) | Stretching | 1620 - 1680 | Medium to Strong |
| Alkene (C=C) | Stretching | 1600 - 1650 | Medium |
| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium to Weak |
| Aromatic/Vinyl C-H | Stretching | > 3000 | Medium to Weak |
| Aromatic C-H | Out-of-plane Bending | 690 - 900 | Strong |
Note: The exact positions and intensities of the peaks can be influenced by the solvent used and the specific substitution pattern on the styryl group.
Raman spectroscopy is a complementary technique to IR spectroscopy. reddit.com It measures the inelastic scattering of monochromatic light, usually from a laser, which also corresponds to the vibrational energy levels of the molecule. horiba.com A key difference is that Raman spectroscopy is sensitive to changes in polarizability of a bond during vibration, whereas IR spectroscopy is sensitive to changes in the dipole moment. nmrdb.org Consequently, non-polar bonds with symmetrical stretching, like C=C bonds, often produce strong Raman signals.
For this compound, Raman spectroscopy would be particularly useful for identifying the C=C bonds of the styryl group and the aromatic ring, which are expected to show strong signals. researchgate.net The symmetric vibrations of the oxazolone ring would also be Raman active. The combination of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. youtube.com
Expected Raman Shifts for this compound:
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring | Breathing Mode | ~1000 | Strong |
| Alkene (C=C) | Stretching | 1600 - 1650 | Strong |
| Aromatic (C=C) | Stretching | 1580 - 1620 | Strong |
| Imine (C=N) | Stretching | 1620 - 1680 | Medium |
| Carbonyl (C=O) | Stretching | 1700 - 1800 | Weak to Medium |
Note: Raman intensities are relative and can be affected by factors such as laser wavelength and sample concentration.
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. nptel.ac.in It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their electronic environments. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.
In the ¹H NMR spectrum of this compound, the protons of the styryl group and the phenyl ring would appear in distinct regions. The aromatic protons typically resonate in the downfield region, between 7.0 and 8.5 ppm, with their specific chemical shifts and splitting patterns (multiplicity) depending on the substitution pattern of the phenyl ring. The vinyl protons of the styryl group would also appear in the downfield region, typically between 6.0 and 8.0 ppm, and their coupling constant (J-value) can help determine the stereochemistry (E/Z isomerism) of the double bond.
Expected ¹H NMR Chemical Shifts for this compound:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.5 | Doublet, Triplet, or Multiplet |
| Vinyl Protons | 6.0 - 8.0 | Doublet, Doublet of Doublets |
| Protons on substituents (if any) | Varies | Varies |
Note: Chemical shifts are reported relative to a standard, typically tetramethylsilane (B1202638) (TMS), and can be influenced by the solvent.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu Since the natural abundance of the ¹³C isotope is low, the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. spectroscopyonline.com
The ¹³C NMR spectrum of this compound would show distinct signals for the carbonyl carbon, the carbons of the oxazolone ring, the vinyl carbons, and the aromatic carbons. The carbonyl carbon is typically the most deshielded, appearing far downfield (160-180 ppm). The carbons of the C=N and C=C bonds also resonate in the downfield region (110-160 ppm). The specific chemical shifts of the aromatic carbons can further confirm the substitution pattern.
Expected ¹³C NMR Chemical Shifts for this compound:
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 160 - 180 |
| Imine Carbon (C=N) | 150 - 165 |
| Aromatic & Vinyl Carbons (C=C) | 110 - 150 |
| Carbons on substituents (if any) | Varies |
Note: The chemical shifts are relative to TMS and can be influenced by the solvent. oregonstate.edu
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR signals and for establishing the complete connectivity of the molecule. epfl.ch
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu This is invaluable for identifying adjacent protons, such as those on the vinyl group and within the aromatic ring, helping to trace out the spin systems in the molecule.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduemerypharma.com This allows for the direct assignment of the ¹³C signals for all protonated carbons by linking them to their corresponding, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). emerypharma.comprinceton.edu This technique is particularly crucial for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and substituted aromatic carbons, by observing their long-range correlations with nearby protons. It is also instrumental in connecting different fragments of the molecule, confirming the linkage between the styryl group and the oxazolone ring.
By integrating the data from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved. mass-analytica.comnih.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
The extended π-conjugated system, which encompasses the styryl group, the oxazolone ring, and any substituents on the aromatic rings, endows this compound derivatives with distinct photophysical properties. Electronic spectroscopy, including UV-Visible absorption and fluorescence techniques, is fundamental to characterizing these properties.
UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a molecule. mdpi.com For compounds like styryloxazolones, this absorption corresponds to the excitation of electrons from lower energy ground states (typically π orbitals) to higher energy excited states (π* orbitals). The resulting absorption spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorbance (λmax), which are characteristic of the molecule's electronic structure. mdpi.comyoutube.com
The position and intensity of the absorption bands in styryloxazolones are sensitive to the molecular structure, including the nature and position of substituents on the aromatic rings and the solvent polarity. mdpi.com For instance, the absorption spectra of 2-aryl-4-(E-3′-aryl-allylidene)-5(4H)-oxazolones have been measured to understand their photochemical behavior. researchgate.net While detailed spectra are specific to each derivative, the technique is universally applied to confirm the extent of conjugation and analyze the electronic transitions within the this compound scaffold. The process involves dissolving the compound in a suitable transparent solvent, like ethanol (B145695) or chloroform, and measuring its absorbance across the UV and visible range using a double-beam spectrophotometer. researchgate.netdrugfuture.com Derivative spectroscopy can also be employed to resolve overlapping spectral bands and enhance fine structural details, which is particularly useful in complex mixtures or for samples with significant background interference. innovareacademics.inwhoi.eduscientiaricerca.com
Fluorescence spectroscopy is a highly sensitive technique used to study molecules that emit light after being electronically excited. drugfuture.com this compound derivatives, particularly those with push-pull electronic characteristics, are known to be fluorescent. google.com The technique involves two main types of spectra: an excitation spectrum and an emission spectrum. The excitation spectrum is obtained by scanning the excitation wavelength while monitoring the emission at a fixed wavelength, and it often resembles the absorption spectrum. The emission spectrum is recorded by exciting the molecule at a fixed wavelength (e.g., its λmax) and scanning the emitted light's intensity versus wavelength. The difference in wavelength between the absorption/excitation maximum and the emission maximum is known as the Stokes shift.
The fluorescence quantum yield (ΦF or QY) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. youtube.comfrontiersin.org Quantum yields can be determined using a comparative method, where the fluorescence intensity of the sample is compared to that of a standard compound with a known quantum yield under identical experimental conditions. edinst.commdpi.com For example, some styrylbenzazoles, which are structurally related to styryloxazolones, have been shown to possess high quantum yields, which can be tuned by modifying the molecular structure. diva-portal.org While some this compound derivatives are used as fluorescent probes google.com, others, particularly organometallic complexes, may exhibit weak or no fluorescence on their own but become emissive upon binding to other molecules like proteins. rsc.org
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of newly synthesized this compound derivatives. It works by ionizing the compound and separating the resulting ions based on their mass-to-charge (m/z) ratio.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from this compound samples with minimal fragmentation, providing a clear molecular ion peak ([M+H]+ or [M+Na]+). rsc.org This data is crucial for confirming that the synthesized product has the correct atomic composition. Research on this compound derivatives frequently reports HRMS data to validate their structures. rsc.orgnih.gov
Table 1: Representative HRMS Data for a this compound Derivative This table presents example data for a specific this compound compound to illustrate the use of HRMS for molecular formula confirmation.
| Compound Name | Molecular Formula | Calculated m/z [M+H]+ | Found m/z [M+H]+ | Reference |
|---|
Tandem Mass Spectrometry, or MS/MS, is a powerful technique used to elucidate the structure of a molecule. In an MS/MS experiment, a specific ion (typically the molecular ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable information about its structural connectivity. By analyzing the masses of the fragments, chemists can deduce the structure of different parts of the molecule and confirm the arrangement of its constituent atoms. While detailed MS/MS studies for styryloxazolones are specific to each structure, the general methodology is widely applied in the characterization of complex organic molecules to confirm proposed structures beyond what is possible with HRMS alone. youtube.com
High-Resolution Mass Spectrometry (HRMS)
X-Ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a molecule in the solid state. nih.govwikipedia.org The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This analysis yields a detailed electron density map from which the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with very high precision. lsuhsc.edu
For this compound derivatives, single-crystal X-ray diffraction has been successfully used to:
Establish the stereochemistry of the double bonds (E/Z configuration). nih.gov
Determine the planarity of the molecule and the dihedral angles between the various ring systems.
Analyze intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal lattice.
The successful X-ray structure determination of compounds like 4-((Z)-2,4-Dimethoxybenzylidene)-2-((E)-Styryl)-5(4H)-Oxazolone and its organometallic complexes has provided unequivocal proof of their structures. rsc.orgnih.gov
Table 2: Example of a this compound Derivative Characterized by X-Ray Crystallography This table provides an example of a this compound derivative whose structure was confirmed using single-crystal X-ray diffraction.
| Compound Name | Key Structural Findings | Reference |
|---|---|---|
| 4-((Z)-2,4-Dimethoxybenzylidene)-2-((E)-Styryl)-5(4H)-Oxazolone (1a) | The molecular structure was unambiguously determined. The styryl fragment was confirmed to have an E configuration. | nih.gov |
Advanced Spectroscopic and Microscopic Techniques for Detailed Characterization
Beyond single-crystal analysis, a suite of other spectroscopic and microscopic techniques is employed to investigate the surface properties, morphology, and electronic states of this compound-based materials.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. micro.org.aucarleton.edueag.com XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. eag.com
In the context of this compound-based materials, such as thin films or functionalized surfaces, XPS is invaluable for verifying the presence and chemical environment of the constituent elements (carbon, nitrogen, oxygen, and any specific substituents). researchgate.netthermofisher.com For example, high-resolution scans of the C 1s, N 1s, and O 1s regions can distinguish between different bonding environments, such as the carbonyl group, the oxazole (B20620) ring nitrogen, and the phenyl ring carbons. This level of detail is crucial for confirming the integrity of the molecular structure on a surface. researchgate.net
Table 2: Expected Core-Level Binding Energies in XPS for this compound Derivatives
| Element | Orbital | Typical Binding Energy Range (eV) | Chemical Group |
|---|---|---|---|
| Carbon | C 1s | ~284.8 | Phenyl/Alkyl C-C, C-H |
| ~286.5 | C-N, C-O | ||
| ~288.5 | C=O (carbonyl) | ||
| Nitrogen | N 1s | ~400.0 | Oxazole ring nitrogen |
| Oxygen | O 1s | ~531.5 | C=O (carbonyl) |
| ~533.0 | C-O (ester) |
Note: These are typical values and can shift based on the specific chemical environment.
When styryloxazolones are used in materials science, for instance, in the formation of aggregates, polymers, or nanoparticles, their morphology plays a critical role in their properties. nih.govresearchgate.netmdpi.com Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for visualizing the surface topography and internal structure of these materials, respectively. carleton.eduthinkymixer.commdpi.com
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. nanoscience.com The signals from the electron-sample interactions reveal information about the external morphology, texture, and composition. carleton.edunanoscience.com For this compound-based materials, SEM can be used to study the size, shape, and distribution of particles or the surface features of a film. thinkymixer.com
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. mdpi.comwiley.com This allows for the observation of internal structures, such as the core of nanoparticles or the arrangement of polymer chains. mdpi.comresearchgate.net In studies involving polymers with oxazolone functionalities, TEM can reveal how they assemble and interact with other components, such as nanoparticles. researchgate.net For example, TEM has been used to visualize iron oxide nanoparticles grafted with poly(2-isopropyl-2-oxazoline), a related polymer, showing how the core size and polymer shell influence the material's properties. researchgate.net
Synchrotron-based X-ray Absorption Spectroscopy (XAS) provides detailed information about the electronic structure of materials. stanford.edu X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), is a specific type of XAS that is particularly sensitive to the oxidation state and coordination chemistry of the absorbing atom. wikipedia.orgwashington.edu
This technique involves tuning the energy of synchrotron-generated X-rays across an absorption edge of a specific element within the sample. cornell.educornell.edu The resulting spectrum has fine structures that are characteristic of the local atomic and electronic environment of the absorbing atom. cornell.educornell.edu For this compound derivatives, NEXAFS spectroscopy at the carbon, nitrogen, and oxygen K-edges can probe the unoccupied molecular orbitals. rsc.orgresearchgate.net This provides insights into the π-system of the styryl and phenyl groups and the electronic structure of the oxazolone ring. These electronic characteristics are directly related to the compound's photophysical and chemical properties. rsc.orgnih.gov
Computational and Theoretical Investigations of Styryloxazolone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations have proven to be indispensable tools for understanding the electronic structure and reactivity of styryloxazolone. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular properties that are often difficult to determine experimentally.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to this compound and its derivatives to determine their optimized geometries and energies. dergipark.org.trmdpi.com The core principle of DFT is to map the complex many-electron problem onto a simpler one involving a single-electron density. mdpi.com
A typical DFT calculation involves an iterative process to find the lowest energy arrangement of atoms in a molecule, a procedure known as geometry optimization. researchgate.net This process calculates the energy and forces on each atom and then adjusts their positions to move towards a lower energy state until a minimum is reached. mdpi.comresearchgate.net The choice of the functional and the basis set is crucial for the accuracy of the calculations. mdpi.comnsf.gov For instance, studies on oxazol-5-one derivatives have utilized the B3LYP functional with the 6-311G(d,p) basis set to obtain optimized molecular structures. dergipark.org.tr Comparisons between theoretical and experimental geometric parameters, such as bond lengths and angles, often show good agreement, validating the computational approach. dergipark.org.tr However, slight discrepancies can arise because theoretical calculations are typically performed on isolated molecules in the gas phase, while experimental data is often obtained from the solid state. dergipark.org.tr
DFT calculations also provide valuable information about the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic properties. researchgate.net For example, in a series of benzothiazole (B30560) derivatives, it was observed that substituents on the ring significantly affected the HOMO-LUMO energy gap, with a CF3 substituent leading to the lowest gap. mdpi.com
Table 1: Comparison of Experimental and Theoretical Data for an Oxazol-5-one Derivative
| Parameter | Experimental Value (Å/°) | Theoretical Value (Å/°) | Difference (Å/°) |
| S1–C2 Bond Length | 1.703 | 1.740 | 0.037 |
| O1–C7–O2 Bond Angle | 123.45 | 122.00 | 1.45 |
Data sourced from a study on an oxazol-5-one derivative containing thiophene, where theoretical calculations were performed using the DFT/B3LYP/6-311G(d,p) method. dergipark.org.tr
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to describe electronic excited states. arxiv.orgarxiv.org It has become a popular method for calculating properties related to the absorption and emission spectra of molecules. researchgate.net TD-DFT calculations can predict excitation energies, oscillator strengths, and even changes in geometry upon electronic excitation. researchgate.netfaccts.de
This method has been successfully applied to various oxazolone (B7731731) derivatives to understand their photophysical properties. For instance, in studies of spiro-oxindole derivatives containing a 5(4H)-oxazolone moiety, TD-DFT calculations were used to predict electronic excitation and orbital contributions. researcher.life Similarly, for unsaturated oxazolones, TD-DFT studies have helped to elucidate the origin of fluorescence and the orbitals involved in the emission process. acs.org These calculations have shown a correlation between the participation of metal orbitals in the HOMO and the quenching of emission through non-radiative pathways in organopalladium complexes of oxazolones. acs.org
TD-DFT is also instrumental in predicting UV-visible spectra. researchgate.net For novel oxazolone azo dyes, TD-DFT calculations have been employed to elucidate the UV-visible spectral measurements by predicting the energy levels of the FMOs and their energy differences. researchgate.net The accuracy of TD-DFT predictions can be sensitive to the choice of the exchange-correlation functional. arxiv.org Despite some known limitations, TD-DFT remains a widely used and valuable tool for studying the excited-state properties of molecules like this compound. arxiv.orgrsc.org
Molecular Modeling and Conformational Analysis
Molecular modeling techniques provide a powerful means to explore the three-dimensional structures and dynamic behavior of molecules. For this compound, these methods are crucial for understanding its conformational preferences and how they influence its properties and interactions.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) are computational methods used to study the movements of atoms and molecules. researchgate.netebi.ac.uk MM uses classical physics to model the potential energy surface of a molecule, allowing for the rapid calculation of different conformations. ug.edu.pl MD simulations, on the other hand, solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their dynamic evolution over time. researchgate.netbonvinlab.org
These simulations are invaluable for understanding the flexibility of molecules and the interactions between them. researchgate.net For example, MD simulations have been used to study the diffusion of drug molecules within polymeric drug delivery systems. kashanu.ac.ir In the context of this compound, MD simulations could be employed to investigate its interaction with biological macromolecules or its behavior in different solvent environments. The choice of force field, which is a set of parameters describing the potential energy of the system, is critical for the accuracy of both MM and MD simulations. schrodinger.com
Prediction of Stable Conformations and Tautomers
Computational methods are frequently used to predict the most stable conformations and tautomeric forms of molecules. Conformational analysis involves systematically exploring the different spatial arrangements of a molecule to identify the lowest energy structures. nih.gov This can be achieved through various techniques, including systematic torsion scans and stochastic methods like Monte Carlo simulations. molsis.co.jp
For this compound, which possesses rotatable bonds, conformational analysis can reveal the preferred orientation of the styryl group relative to the oxazolone ring. This has been performed for similar systems, such as benzothiazole derivatives, where conformational scans identified the most stable conformers. mdpi.com
Tautomerism, the interconversion of structural isomers, is another important aspect that can be investigated computationally. For heterocyclic compounds like oxazolones, different tautomeric forms can exist in equilibrium. nih.gov DFT calculations are a reliable tool for predicting the relative energies of tautomers and thus determining the most stable form in a given environment. beilstein-journals.orgunifr.chmdpi.com For example, studies on azo dyes have used DFT to investigate azo-hydrazo tautomerism, finding good agreement with experimental observations. researchgate.netunifr.ch The relative stability of tautomers can be influenced by factors such as substituents and the solvent environment. beilstein-journals.orgunifr.ch
Table 2: Calculated Relative Energies of Tautomers
| Tautomer | Relative Energy (kcal/mol) |
| Keto Form | 0.00 |
| Enol Form | 3.14 |
This table illustrates a hypothetical example based on findings where theoretical calculations predict the relative stability of keto and enol tautomers of a heterocyclic compound in a specific solvent. beilstein-journals.org
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry offers a powerful approach to unraveling the intricate details of chemical reaction mechanisms. rsc.org By mapping out the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that govern the reaction rate and outcome. osti.govarxiv.org
For reactions involving this compound, computational studies can provide insights that are difficult to obtain through experiments alone. For instance, in the context of asymmetric catalysis, computational methods have been used to elucidate the origin of enantioselectivity in reactions. nih.gov DFT calculations can be employed to model the entire reaction pathway, from reactants to products, including the structures and energies of all transition states and intermediates. nih.govnih.gov
Automated tools and methodologies are being developed to streamline the process of exploring reaction pathways. ox.ac.ukchemrxiv.orgpeerj.com These approaches can systematically search for reaction pathways and transition states, aiding in the discovery of new reactions and the optimization of existing ones. chemrxiv.orgchemrxiv.org For example, computational studies have been instrumental in understanding the mechanism of the Wittig reaction, a fundamental transformation in organic synthesis. rsc.org Similarly, for the Minisci reaction, detailed DFT calculations have been used to probe the stereochemistry-determining step and explain the observed high levels of enantioselectivity and regioselectivity. nih.gov By combining computational predictions with experimental results, a comprehensive understanding of the reaction mechanism can be achieved. nih.govnih.gov
Transition State Characterization
The study of reaction mechanisms is a cornerstone of computational chemistry, with the characterization of transition states being essential for understanding reaction rates and pathways. schrodinger.com Transition states represent the highest energy point along a reaction coordinate, and their geometry and energy (activation energy) dictate the kinetics of a chemical transformation. schrodinger.comresearchgate.net For reactions involving styryloxazolones, such as their synthesis via the Erlenmeyer-Plochl reaction or subsequent functionalization, computational methods like Density Functional Theory (DFT) are employed to locate and characterize these fleeting structures. researchgate.net
The process typically involves proposing a reaction mechanism and then using computational algorithms, such as the synchronous transit-guided quasi-Newton (QST2/QST3) method or automated workflows like AutoTS, to find the transition state structure connecting reactants and products. schrodinger.comarxiv.org Once located, a normal-mode analysis is performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. unipi.it
DFT calculations can provide detailed information about the transition state's geometry, including bond lengths and angles, as well as its energetic properties. researchgate.net This analysis helps in understanding the factors that stabilize or destabilize the transition state, thereby influencing the reaction's feasibility and selectivity. unipi.it For instance, in the synthesis of substituted oxazolones, theoretical studies can elucidate the role of catalysts or the effect of different substituents on the activation energy barrier. nih.gov
Table 1: Representative Data from a Hypothetical DFT Analysis of an Erlenmeyer-Plochl Reaction Transition State
| Parameter | Value | Description |
| Method | B3LYP/6-311G(d) | DFT functional and basis set used for the calculation. arxiv.org |
| Activation Energy (ΔG‡) | 25.5 kcal/mol | The Gibbs free energy difference between the reactants and the transition state. |
| Imaginary Frequency | -250 cm⁻¹ | The single imaginary frequency confirming the structure as a first-order saddle point (transition state). |
| Key Bond Distance (C-O) | 1.85 Å | The length of the bond being formed in the cyclization step of the reaction. |
| Key Bond Distance (O-H) | 1.40 Å | The length of the bond being broken during the dehydration step. |
This table is illustrative and provides typical parameters obtained from a computational transition state analysis.
Reaction Coordinate Mapping
While transition state theory provides a static picture of the reaction barrier, a more complete understanding of the reaction dynamics can be achieved through reaction coordinate mapping. researchgate.net This technique involves constructing a detailed energy profile along the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting reactants to products via the transition state. unipi.it
Reaction coordinate mapping is a computational technique that incorporates a key collective degree of freedom from the environment (the reaction coordinate) into an expanded system Hamiltonian. researchgate.netarxiv.org This approach allows for a more accurate description of complex processes, especially those with strong coupling to the environment or non-Markovian effects, where the system's future state depends on its past history. arxiv.orgaps.orgarxiv.org
For this compound synthesis, mapping the reaction coordinate can reveal important details about the reaction mechanism that go beyond a simple transition state structure. It can identify the presence of intermediates, shallow minima, or bifurcations on the potential energy surface, where a reaction path splits to form different products. researchgate.net By following the IRC from the transition state downhill to both the reactant and product wells, chemists can verify that the identified transition state correctly connects the desired species. unipi.it This method provides a powerful way to analyze reaction dynamics and is crucial for understanding complex, multi-step reactions. researchgate.net
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can be used to confirm their structure and interpret experimental data. frontiersin.org The synergy between computational prediction and experimental measurement provides a robust framework for structural elucidation. nih.govresearchgate.net
Theoretical calculations, primarily using DFT and time-dependent DFT (TD-DFT), can predict a range of spectroscopic parameters for this compound, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. nih.govnih.gov
NMR Spectroscopy: Calculating NMR chemical shifts (¹H and ¹³C) and coupling constants is a common practice. The GIAO (Gauge-Independent Atomic Orbital) method is frequently used for this purpose. Comparing the calculated chemical shifts with experimental values can help assign signals and confirm the proposed structure. nih.gov Discrepancies between theoretical and experimental data can sometimes indicate structural inaccuracies or suggest the presence of different conformers. nih.gov
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These computed frequencies are often scaled by an empirical factor to better match experimental IR spectra, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net This comparison helps in assigning specific vibrational modes to the observed absorption bands.
UV-Vis Spectroscopy: TD-DFT calculations are used to predict electronic excitation energies and oscillator strengths, which correspond to the λ_max_ values and intensities in a UV-Vis spectrum. nih.gov For a conjugated system like this compound, these calculations can provide insight into the nature of the electronic transitions (e.g., π → π*) responsible for its color and photophysical properties. semanticscholar.org
Table 2: Illustrative Comparison of Calculated vs. Experimental ¹³C NMR Data for a this compound Derivative
This table is a hypothetical example based on the principle of comparing computationally predicted and experimentally measured spectroscopic data. The root-mean-square deviation (RMSD) between the two datasets is a key metric for assessing the quality of the computational model. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to correlate the chemical structure of compounds with their physical, chemical, or biological properties. These models are built on the assumption that the structure of a molecule, encoded by a set of numerical descriptors, dictates its properties. ej-chem.org
For this compound and its derivatives, QSPR studies can be used to predict a wide range of properties, such as solubility, melting point, or photophysical characteristics. Similarly, QSAR models are extensively used to predict biological activities, such as enzyme inhibition or antimicrobial effects. nih.govbiochempress.compreprints.org
The typical workflow for a QSPR/QSAR study involves several key steps:
Data Set Assembly: A collection of molecules with experimentally determined property or activity values is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), or 3D (e.g., steric fields). ej-chem.orgbiochempress.com
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates a subset of the descriptors to the property of interest. nih.gov
Validation: The predictive power of the model is rigorously tested using techniques like leave-one-out cross-validation and by making predictions for an external set of compounds not used in the model development. nih.gov
For oxazolone derivatives, QSAR studies have been successfully applied to model activities like cyclooxygenase-2 (COX-2) inhibition and tyrosinase inhibition. biochempress.comresearchgate.net These studies reveal which structural features, such as the nature and position of substituents on the phenyl or styryl moieties, are critical for a given property. researchgate.net The resulting models can then be used to virtually screen new, un-synthesized this compound derivatives to prioritize candidates with desired properties for synthesis and experimental testing. mdpi.com
Table 3: Common Molecular Descriptors Used in QSPR/QSAR Studies of Oxazolones
| Descriptor Class | Example Descriptors | Property Represented |
| Constitutional | Molecular Weight, Number of Aromatic Rings | Size and basic composition |
| Topological | Wiener Index, Randić Connectivity Index | Molecular branching and connectivity biochempress.com |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Electronic properties, reactivity |
| ADME Descriptors | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, bioavailability nih.gov |
| Steric/3D | Molecular Volume, Surface Area | Molecular shape and size |
Applications in Chemical Sciences and Materials Technology
Styryloxazolones as Synthetic Intermediates and Building Blocks in Organic Synthesis
The inherent reactivity of the styryloxazolone scaffold makes it a valuable precursor in the synthesis of a wide array of organic molecules. Its utility spans from the creation of fundamental biological building blocks to the construction of complex heterocyclic systems.
Precursors to Substituted Amino Acids and Peptides
Styryloxazolones serve as key starting materials for the synthesis of non-natural or substituted amino acids, which are crucial components in peptidomimetics and drug design. wikipedia.org Peptidomimetics are compounds that mimic the structure and function of peptides but often exhibit improved stability and biological activity. wikipedia.org The synthesis of amino acids often involves complex pathways where precursors are essential for their formation. nih.gov For instance, the amino acid proline is derived from glutamate, while serine originates from 3-phosphoglycerate. nih.gov The versatility of styryloxazolones allows for the introduction of diverse substituents, leading to a wide range of α-amino acid derivatives that are not readily accessible through natural biosynthetic pathways.
These substituted amino acids can then be incorporated into peptide chains, creating peptides with novel properties. bachem.com Peptides are short chains of amino acids, and their sequence determines their function. bachem.combritannica.com The ability to introduce modified amino acids allows for the fine-tuning of a peptide's biological activity and stability. wikipedia.org
Scaffolds for the Construction of Diverse Heterocyclic Systems
The this compound ring system is a versatile platform for the synthesis of various heterocyclic compounds. Heterocycles are cyclic compounds containing at least one atom other than carbon within their ring structure and are prevalent in biologically active molecules and pharmaceuticals. mdpi.comencyclopedia.pub The reactivity of the oxazolone (B7731731) core allows for ring-opening and subsequent cyclization reactions with a variety of reagents, leading to the formation of different heterocyclic frameworks.
Chalcones, which share structural similarities with styryloxazolones, are well-known intermediates for synthesizing a range of nitrogen-containing heterocycles such as pyrazolines, isoxazoles, and pyrimidines. researchgate.net Similarly, the this compound scaffold can be transformed into various heterocyclic systems, expanding the toolbox of synthetic chemists for creating novel molecular architectures with potential applications in medicinal chemistry and materials science. rsc.org
Role in Cascade Reactions and Multicomponent Synthesis
Styryloxazolones are valuable participants in cascade reactions and multicomponent reactions (MCRs), which are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. mdpi.comeurekaselect.com These reactions are characterized by their atom economy and ability to rapidly generate molecular diversity. univ-rennes.fr
The electrophilic and nucleophilic centers within the this compound structure enable it to engage in a series of sequential transformations, known as cascade or tandem reactions, leading to intricate molecular frameworks. eurekaselect.comrsc.org This reactivity is particularly useful in the construction of complex heterocyclic systems and other polyfunctionalized molecules. The use of styryloxazolones in MCRs provides a powerful tool for the discovery of new compounds with potential biological activities. mdpi.comresearchgate.net
Development of this compound-Based Fluorescent Probes and Dyes
The inherent fluorescence of the styryl moiety, combined with the tunable electronic properties of the oxazolone ring, makes styryloxazolones excellent candidates for the development of fluorescent probes and dyes. mdpi.com These materials have found applications in various fields, including bioimaging and materials science. rsc.org
Design Principles for Tunable Optical Properties (e.g., Large Stokes Shift, Near-Infrared Emission)
The design of this compound-based fluorescent probes focuses on tailoring their optical properties for specific applications. Key parameters that can be tuned include the absorption and emission wavelengths, Stokes shift (the difference between the maximum absorption and emission wavelengths), and quantum yield. mdpi.com
One of the primary strategies for tuning these properties is through chemical modification of the this compound core. By introducing electron-donating or electron-withdrawing groups at different positions on the aromatic rings, the electronic distribution within the molecule can be altered, leading to shifts in the absorption and emission spectra. For instance, extending the conjugation of the system often results in a bathochromic (red) shift of the absorption and emission, which is desirable for developing near-infrared (NIR) probes that can penetrate deeper into biological tissues. rsc.org
Achieving a large Stokes shift is another important design goal, as it minimizes self-quenching and reduces background interference, leading to improved signal-to-noise ratios in fluorescence imaging. mdpi.com This can be accomplished by promoting processes like excited-state intramolecular proton transfer (ESIPT) or intramolecular charge transfer (ICT). mdpi.com
Investigation of Photophysical Mechanisms (e.g., Twisted Intramolecular Charge Transfer (TICT) Processes)
Understanding the photophysical mechanisms that govern the fluorescence of this compound-based dyes is crucial for their rational design and optimization. One of the key mechanisms at play is intramolecular charge transfer (ICT). frontiersin.org In donor-acceptor type molecules like many styryloxazolones, excitation with light can lead to a transfer of electron density from the electron-donating part of the molecule to the electron-accepting part. frontiersin.org
A specific manifestation of ICT is the twisted intramolecular charge transfer (TICT) process. In the excited state, the molecule can undergo a conformational change, typically a rotation around a single bond, leading to a twisted geometry. This TICT state is often non-emissive or weakly emissive, providing a pathway for non-radiative decay and influencing the fluorescence quantum yield. frontiersin.org The environment, such as solvent polarity or binding to a biological target, can significantly affect the stability of the TICT state and thus modulate the fluorescence intensity. This "light-switch" behavior is a highly desirable feature for fluorescent probes. mdpi.com
Other photophysical processes that can influence the behavior of these dyes include photoisomerization, where light induces a change in the geometric isomer of the styryl double bond, and photoconversion, a light-induced chemical reaction that alters the fluorophore's structure and photophysical properties. nih.gov
This compound Derivatives in Advanced Materials Science
Photoswitchable Materials and Molecular Machines (e.g., Styrylbenzazole Analogs)
This compound analogs, particularly styrylbenzazoles, are a promising class of molecular photoswitches. nih.govresearchgate.net These molecules can be reversibly interconverted between two different isomers (E and Z) using light, a property that is foundational for the development of photoswitchable materials and molecular machines. researchgate.netdiva-portal.org Unlike the parent stilbene (B7821643) molecule, styrylbenzazoles can undergo this light-driven E-Z isomerization without engaging in irreversible photocyclization. nih.gov
The photochemical properties of these derivatives, such as their absorption wavelengths, thermal stability, and the efficiency of photoisomerization (quantum yield), can be precisely controlled through chemical modifications. nih.govdiva-portal.org Key strategies include changing the benzazole heterocycle (e.g., benzoxazole (B165842) vs. benzothiazole) and altering the substitution pattern on the aryl ring. nih.gov For instance, introducing electron-donating and electron-withdrawing groups (a "push-pull" system) can lead to significant shifts in the maximum absorption wavelength (λmax) and higher quantum yields. nih.govresearchgate.net Ortho-substitution on the aryl ring has been shown to produce more favorable photostationary state (PSS) ratios, which is the equilibrium mixture of E and Z isomers under a specific wavelength of light. nih.gov
A notable example, 4-hydroxystyrylbenzoxazole, acts as a pH-sensitive switch, demonstrating a 100 nm redshift in its absorption upon deprotonation. nih.gov By combining these design principles, researchers have created highly efficient photoswitches. For example, 2,6-dimethyl-4-(dimethylamino)-styrylbenzothiazole is a thermally stable switch that can be isomerized with visible light (up to 470 nm) with a very high quantum yield of 59%. researchgate.net This level of control over molecular motion using light is essential for applications ranging from data storage to photopharmacology. researchgate.net
| Compound | Modification | λmax E-isomer (nm) | Quantum Yield (E→Z) | Quantum Yield (Z→E) | Reference |
|---|---|---|---|---|---|
| Unsubstituted styrylbenzazole switch (5a) | Unsubstituted | ~390 | 74% | 75% | diva-portal.orgresearchgate.net |
| para-methoxy-substituted switch (5b) | p-OCH₃ | ~390 | 60% | 90% | diva-portal.orgresearchgate.net |
| 2,6-dimethyl-4-(dimethylamino)-styrylbenzothiazole | p-N(CH₃)₂, o-CH₃ | 470 | 59% | N/A | nih.govresearchgate.net |
Optoelectronic Materials (e.g., organic light-emitting diodes components)
Derivatives containing a styryl group have been successfully incorporated into optoelectronic devices, particularly organic light-emitting diodes (OLEDs). mdpi.com OLEDs are solid-state devices where organic thin films are placed between two electrodes; when a current is applied, charge carriers recombine in an emissive layer to produce light. oled.com The performance of these devices, including brightness, efficiency, and color purity, is highly dependent on the molecular structure of the materials used in the emissive layer. nih.govnovapublishers.com
While research on this compound itself in this area is not prominent, closely related structures have shown significant promise. For example, bis(8-hydroxyquinoline) zinc complexes featuring a styryl group (ZnStq_R) have been fabricated and tested as the active layer in OLEDs. mdpi.com These materials, when dispersed in a poly(N-vinylcarbazole) (PVK) matrix, exhibit strong electroluminescence. mdpi.com
The specific substituent on the styryl moiety allows for the tuning of the device's properties. OLEDs using a methoxy-substituted derivative (ZnStq_OCH3:PVK) produced a yellow emission at 578 nm with high color purity and a maximum brightness of 2244 cd/m². mdpi.com This demonstrates that the styryl framework is a viable component for creating efficient and color-tunable emitters for next-generation displays and lighting. mdpi.comfrontiersin.org
| Active Layer Material | Emission Peak (nm) | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) | Reference |
|---|---|---|---|---|---|
| ZnStq_H:PVK | 590 | N/A | N/A | N/A | mdpi.com |
| ZnStq_Cl:PVK | 587 | N/A | N/A | N/A | mdpi.com |
| ZnStq_OCH₃:PVK | 578 | 2244 | 1.24 | 6.94 | mdpi.com |
Exploration of this compound in Immunochemical Research
Investigation of Hapten-Antibody Binding Specificity and Affinity at a Molecular Level
In immunochemical research, this compound and its parent compound oxazolone are classic examples of haptens used to study the molecular basis of antibody recognition. aai.orgmdpi.com A hapten is a small molecule that can be recognized by an antibody but can only induce an immune response when attached to a large protein carrier. wikipedia.org When an animal is immunized with an oxazolone-protein conjugate, its immune system produces antibodies that are highly specific to the oxazolone structure. mdpi.com This system provides a powerful tool to investigate the specificity and affinity of the interaction between an antibody's binding site and a small, well-defined chemical structure. frontiersin.org
The binding affinity, which is the strength of the interaction, and the specificity, which is the ability to distinguish the hapten from similar molecules, can be quantified. biorxiv.org Structural studies, such as X-ray crystallography of hapten-antibody complexes, have revealed how antibodies achieve this recognition at an atomic level. frontiersin.org These studies show that antibodies often recognize haptens by forming a pocket in their binding site that is complementary to the hapten. frontiersin.org Analysis of germline versus affinity-matured antibodies shows that somatic mutations can alter the shape and chemical environment of the binding site, leading to a significant increase in binding affinity for the hapten. nih.gov For example, the affinity of the 28B4 antibody for its hapten increased from a dissociation constant (Kd) of 25 µM in the germline version to 37 nM in the matured antibody, a nearly 700-fold increase driven by nine replacement mutations. nih.gov
Contribution to the Understanding of Immunological Recognition Mechanisms
The use of haptens like oxazolone has been fundamental to understanding the mechanisms of immunological recognition, particularly in the context of T-cell mediated immunity and contact hypersensitivity. wikipedia.orgnih.gov Contact hypersensitivity, the reaction seen in allergic contact dermatitis, is an inflammatory immune response mediated primarily by T cells that have been sensitized to a specific hapten. aai.orgplos.org
Studies using oxazolone as the sensitizing agent have elucidated the roles of different immune cells and signaling pathways. When oxazolone is applied to the skin, it forms complexes with skin proteins. mdpi.com These complexes are taken up by antigen-presenting cells, such as dendritic cells, which then migrate to the lymph nodes to activate hapten-specific T cells. nih.govresearchgate.net This process is a key example of innate immune cells recognizing a modified-self antigen and initiating an adaptive immune response. mdpi.comnih.gov Research using this model has shown that both CD4+ and CD8+ T cells are crucial effector cells in the response. aai.orgplos.org The oxazolone model has helped demonstrate that the hapten itself can act as an immune-stimulatory signal, inducing the maturation of dendritic cells required for T cell activation. nih.govresearchgate.net Therefore, research with this compound and related haptens has provided a direct window into how the immune system recognizes small chemical molecules, initiates an inflammatory response, and generates immunological memory. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Styryloxazolone derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : Styryloxazolones are typically synthesized via cyclocondensation reactions between α,β-unsaturated carbonyl compounds and hydroxylamine derivatives. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (room temp. vs. reflux), and catalyst choice (e.g., acetic acid or Lewis acids). For reproducible results, optimize stoichiometry and monitor reaction progress via TLC or HPLC. Purification often involves recrystallization or column chromatography, with yields ranging from 40–75% depending on substituent electronic effects .
Q. Which spectroscopic techniques are most reliable for characterizing this compound structures, and how are spectral contradictions resolved?
- Methodological Answer : Combine NMR (¹H/¹³C), IR, and HRMS for structural confirmation. For example, IR confirms the oxazolone carbonyl stretch (~1750 cm⁻¹), while ¹H NMR identifies vinyl proton coupling patterns (J = 8–12 Hz). Contradictions between calculated and observed spectra may arise from tautomerism or crystal packing effects. Cross-validate with X-ray crystallography or computational simulations (DFT) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
